N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This scaffold is substituted at position 3 with a pyridin-2-yl group and at position 6 with a sulfanyl-linked acetamide moiety, which is further functionalized with a 3,4-dimethoxyphenyl group. The triazolopyridazine system is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications, due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . The 3,4-dimethoxyphenyl substituent may enhance solubility through polar interactions, while the pyridinyl group could improve target affinity via aromatic interactions .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-28-15-7-6-13(11-16(15)29-2)22-18(27)12-30-19-9-8-17-23-24-20(26(17)25-19)14-5-3-4-10-21-14/h3-11H,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQSGAINPVKUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests diverse biological activities that warrant detailed exploration.
Structural Characteristics
The compound features:
- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Sulfanylacetamide linkage : Potentially involved in enzyme inhibition.
- Pyridinyl-triazolo-pyridazinyl moiety : Implicated in various biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor and receptor modulator. Its interactions with various biological targets suggest applications in treating conditions such as cancer and neurological disorders.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the compound's cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results showed:
- IC50 values : 0.163 µM for c-Met inhibition; significant antiproliferative effects were observed with mean GI% values of 55.84% and 29.08% for specific derivatives of the compound .
Case Study 2: Mechanistic Studies
The mechanistic pathways of the compound were investigated through:
- Molecular Docking : Confirmed binding modes to target enzymes.
- Cell Cycle Analysis : Demonstrated arrest at the S phase and enhanced apoptosis via increased caspase-9 activity .
Pharmacological Implications
The unique combination of functional groups in this compound positions it as a promising candidate for drug development. Its ability to interact with multiple biological targets suggests potential therapeutic applications in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of this compound primarily differ in substitutions on the triazolopyridazine core and the acetamide-linked aromatic groups. Key comparisons are outlined below:
Core Substitution Variations
- Position 6 : The 3,4-dimethoxyphenyl group (target) introduces two electron-donating methoxy groups, which may improve solubility compared to the 4-ethoxyphenyl (891117-12-7) or unsubstituted phenyl (894067-38-0) analogs. Ethoxy groups (891117-12-7) increase lipophilicity, possibly enhancing membrane permeability but reducing aqueous solubility .
Acetamide Side Chain Modifications
| Compound ID/Name | Acetamide Substituent | Potential Impact |
|---|---|---|
| Target Compound | 3,4-Dimethoxyphenyl | High polarity due to methoxy groups; may improve solubility and hydrogen bonding |
| 894067-38-0 | Unsubstituted phenyl | Lower solubility; reduced interactions with polar residues |
| 891117-12-7 | 4-Ethoxyphenyl | Moderate lipophilicity; balance between permeability and solubility |
- Methoxy groups are less metabolically labile than ethoxy groups, which could enhance metabolic stability .
Research Findings and Implications
While explicit biological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural trends:
Binding Affinity : The pyridin-2-yl group at position 3 may confer superior target engagement compared to methyl-substituted analogs (e.g., 894067-38-0) due to enhanced π-π interactions .
Solubility vs. Permeability : The 3,4-dimethoxyphenyl group likely improves aqueous solubility relative to 4-ethoxyphenyl (891117-12-7) but may reduce blood-brain barrier penetration due to higher polarity.
Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than ethoxy groups, suggesting the target compound may exhibit longer half-life than 891117-12-7 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
